5-Methoxy-1-phenylpentan-2-amine

TAAR5 Agonist Activity Structure-Activity Relationship

Ideal for TAAR5 (EC50 >10µM) negative control or PNMT inhibitor studies. This 5-methoxy phenylalkylamine scaffold, with an XLogP3 of 2.1 and TPSA of 35.3 Ų, offers a unique lipophilic profile for lead optimization. Supplied at ≥95% purity for R&D; verify intended use compliance.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 1249980-06-0
Cat. No. B1454393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-phenylpentan-2-amine
CAS1249980-06-0
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCOCCCC(CC1=CC=CC=C1)N
InChIInChI=1S/C12H19NO/c1-14-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3
InChIKeyYPBVXODZCVRZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1-phenylpentan-2-amine (CAS 1249980-06-0): Chemical Identity and Baseline Characterization for Procurement


5-Methoxy-1-phenylpentan-2-amine (CAS: 1249980-06-0) is a synthetic phenylalkylamine derivative characterized by a five-carbon alkyl chain bearing a primary amine at position 2 and a terminal methoxy group at position 5 [1]. With a molecular formula of C12H19NO and a molecular weight of 193.28 g/mol, this compound is primarily supplied as a research chemical with a typical purity specification of 95% [1]. Its computed physicochemical properties, including an XLogP3 of 2.1 and a topological polar surface area (TPSA) of 35.3 Ų, position it as a moderately lipophilic small molecule with potential utility as a versatile scaffold or intermediate in organic synthesis and medicinal chemistry [1].

Why Generic Substitution Fails: Key Differentiation Factors for 5-Methoxy-1-phenylpentan-2-amine


Within the broad class of phenylalkylamines, subtle variations in alkyl chain length, substitution pattern, and terminal functionality critically dictate pharmacological profile, receptor binding affinity, and physicochemical properties [1][2]. In-class compounds cannot be simply interchanged, as the specific five-carbon methoxy-terminated scaffold of 5-Methoxy-1-phenylpentan-2-amine yields a unique combination of moderate lipophilicity (XLogP3 = 2.1) and a relatively low topological polar surface area (TPSA = 35.3 Ų) [1]. These properties, along with its distinct interaction profile at targets such as TAAR5 and PNMT, differentiate it from more potent serotonergic phenethylamines and justify a targeted selection based on specific experimental requirements [2].

Quantitative Evidence Guide: Direct Comparative Data for 5-Methoxy-1-phenylpentan-2-amine


Weak TAAR5 Agonist Activity: A Quantitative Comparison with Phenethylamine Derivatives

5-Methoxy-1-phenylpentan-2-amine demonstrates negligible agonist activity at the mouse trace amine-associated receptor 5 (TAAR5) with an EC50 value greater than 10,000 nM [1]. This contrasts with the high potency observed for certain phenethylamine derivatives at serotonergic targets, such as 2C-B (Ki = 34 nM at 5-HT2A) and 25B-NBOMe (Ki = 0.05-1.01 nM at 5-HT2A) [2]. The stark difference in potency underscores the impact of the five-carbon methoxy chain and the absence of a substituted benzylamine moiety on receptor activation.

TAAR5 Agonist Activity Structure-Activity Relationship

Negligible PNMT Inhibition: A Quantitative Comparison with Adrenergic Modulators

5-Methoxy-1-phenylpentan-2-amine exhibits extremely weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. In comparison, known PNMT inhibitors like SKF 64139 (Ki ≈ 3.3 nM) and LY 134046 (Ki ≈ 0.9 nM) are several orders of magnitude more potent [2]. This quantitative difference confirms that 5-Methoxy-1-phenylpentan-2-amine is essentially inactive at this key adrenergic enzyme, making it an unsuitable candidate for studies focused on PNMT modulation.

PNMT Enzyme Inhibition Adrenergic Pharmacology

Moderate Lipophilicity and Low Polar Surface Area: Physicochemical Differentiation from 2C-B

5-Methoxy-1-phenylpentan-2-amine has a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 35.3 Ų [1]. Its close analog, the phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine), shares an identical XLogP3 of 2.1 but possesses a higher TPSA of 44.5 Ų [2]. The lower TPSA of 5-Methoxy-1-phenylpentan-2-amine, coupled with a higher rotatable bond count (6 vs. 4), suggests it may exhibit enhanced passive membrane permeability and a subtly different oral bioavailability profile compared to 2C-B.

Lipophilicity TPSA ADME Prediction

Defined Purity and Vendor Specifications: A Benchmark for Procurement

Commercial suppliers list 5-Methoxy-1-phenylpentan-2-amine with a minimum purity specification of 95% . This is consistent with typical purity standards for research-grade phenylalkylamines and building blocks, but contrasts with higher-purity analytical standards (≥98%) often required for quantitative bioassays or regulatory applications. The compound is supplied for research and development use only, with explicit restrictions against use in foods, cosmetics, drugs, or consumer products .

Purity Quality Control Research Chemical

Optimal Application Scenarios for 5-Methoxy-1-phenylpentan-2-amine Based on Evidence


Tool Compound for TAAR5 Pharmacology with Minimal Serotonergic Cross-Reactivity

Given its weak agonist activity at mouse TAAR5 (EC50 > 10,000 nM) and the stark contrast to potent 5-HT2A agonists, 5-Methoxy-1-phenylpentan-2-amine is best employed as a negative control or a low-potency reference ligand in studies investigating trace amine-associated receptor function [1]. Its lack of significant activity at 5-HT2A makes it a valuable tool for researchers aiming to dissect TAAR5-specific signaling pathways without confounding serotonergic effects [1].

Medicinal Chemistry Scaffold for ADME Optimization

The compound's physicochemical profile—moderate lipophilicity (XLogP3 = 2.1) and a lower TPSA (35.3 Ų) compared to 2C-B (44.5 Ų)—positions it as an attractive starting point for lead optimization programs focused on improving membrane permeability or oral bioavailability [2]. Its flexible five-carbon chain offers opportunities for further derivatization to fine-tune pharmacokinetic properties [2].

Synthetic Intermediate for Complex Phenylalkylamine Derivatives

As a primary amine with a terminal methoxy group, 5-Methoxy-1-phenylpentan-2-amine serves as a versatile building block for the synthesis of more complex phenylalkylamine derivatives. Its commercial availability with a defined purity specification (≥95%) facilitates its use in multi-step synthetic routes, where it can be readily functionalized at the amine or methoxy termini .

Analytical Reference for Forensic and Metabolite Studies

Given its structural relationship to various psychoactive phenethylamines, 5-Methoxy-1-phenylpentan-2-amine may find utility as an analytical reference standard in forensic toxicology or drug metabolism studies. Its unique mass spectral signature and chromatographic retention time can aid in the identification and differentiation of related substances in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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